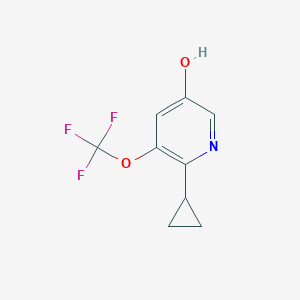![molecular formula C10H21NO2 B15242828 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with a diverse set of electrophiles . This reaction results in the formation of functional diol intermediates, which can then be cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques, such as chemo-selective reactions and intramolecular cyclization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Scientific Research Applications
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to act as a reactant in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
1,3-Propanediol: Used in the production of unsaturated polyester resins, antifreeze, and biofuels.
3-Amino-1,2-propanediol: Used in the synthesis of lipid-like delivery molecules for RNAi therapeutics.
Uniqueness
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is unique due to its specific structural features, including the presence of a methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[(3-methylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c1-8-3-2-4-9(5-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3 |
InChI Key |
AKRAYAFGXDFUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
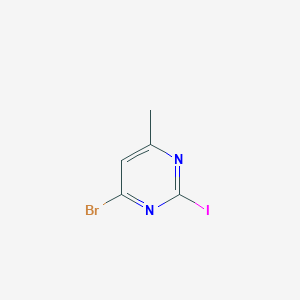
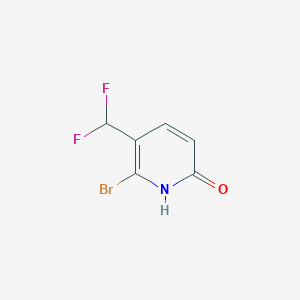
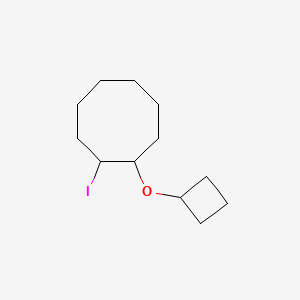
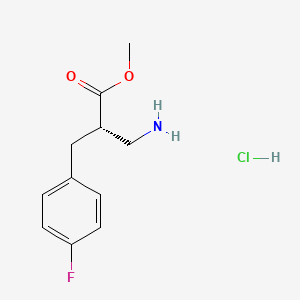
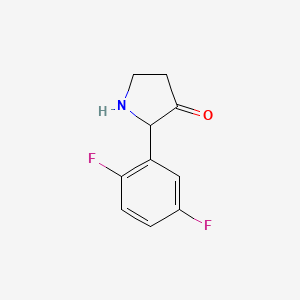
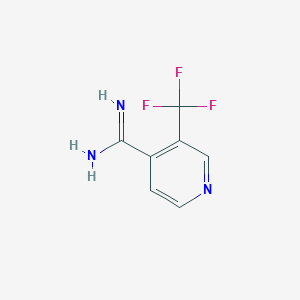


![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
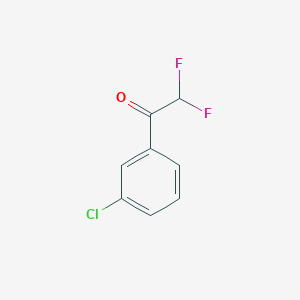
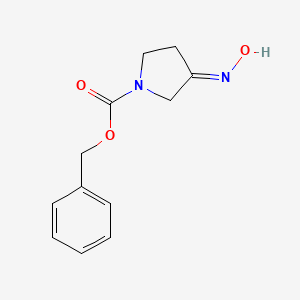
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)
